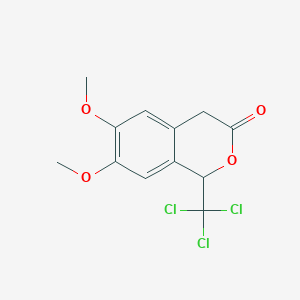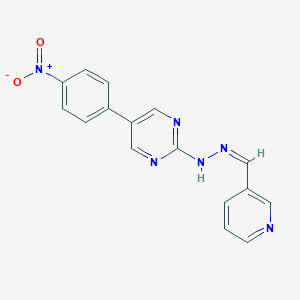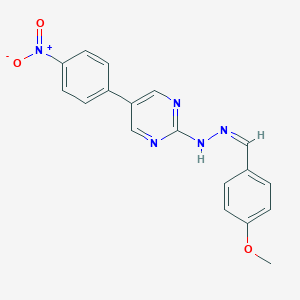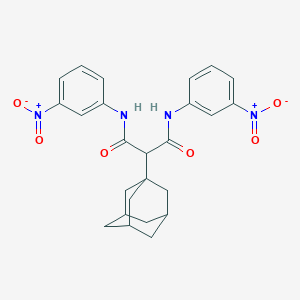
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one, also known as DT-3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DT-3 is a member of the isochroman family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a valuable treatment for a range of diseases.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one is not fully understood, but it is thought to involve the inhibition of various cellular processes. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have anti-inflammatory and anti-oxidant effects. At higher concentrations, this compound can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it a cost-effective option for research. Additionally, this compound has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound could be further studied for its anti-cancer properties, with a focus on developing new treatments for various types of cancer. Finally, the mechanism of action of this compound could be further explored to better understand its effects on cellular processes.
Métodos De Síntesis
6,7-Dimethoxy-1-trichloromethyl-isochroman-3-one can be synthesized using a multi-step process that involves the reaction of trichloromethyl ketones with various substituted phenols. The final step involves the isomerization of the intermediate product to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Propiedades
Fórmula molecular |
C12H11Cl3O4 |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
Clave InChI |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)




![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
